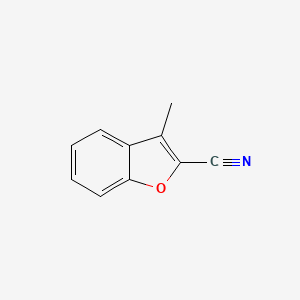

3-Methylbenzofuran-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-benzofuran-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTGAKOXIJJOIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 3 Methylbenzofuran 2 Carbonitrile

Mechanistic Investigations of Nitrile Group Reactivity

The nitrile group in 3-methylbenzofuran-2-carbonitrile is a key functional group that participates in a variety of chemical transformations. Its reactivity is central to the synthesis of more complex molecules.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity allows for the conversion of the nitrile into other functional groups.

Hydrolysis: While specific studies on the direct hydrolysis of this compound are not extensively detailed in the provided results, the transformation of related 2-substituted-3-methylbenzofuran derivatives often involves precursors derived from the nitrile. For instance, the synthesis of 3-methylbenzofuran-2-carboxylic acid derivatives implies a hydrolysis step at some point in the synthetic sequence, although direct hydrolysis of the nitrile is not explicitly described. nih.govresearchgate.net

Organometallic Additions: The addition of organometallic reagents, such as Grignard reagents, to the nitrile carbon leads to the formation of imines, which can be subsequently hydrolyzed to ketones. youtube.com This reaction provides a powerful method for carbon-carbon bond formation at the 2-position of the benzofuran (B130515) ring. The general mechanism involves the nucleophilic attack of the organometallic reagent on the electrophilic nitrile carbon, followed by workup to yield the ketone. youtube.com

Reductions: The nitrile group can be reduced to an amine. Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) can be employed for this transformation. youtube.com The reduction proceeds via nucleophilic addition of a hydride ion to the nitrile carbon, followed by further reduction of the resulting imine intermediate. youtube.com

A related transformation involves the conversion of a precursor, ethyl 3-methylbenzofuran-2-carboxylate, to 3-methylbenzofuran-2-carbohydrazide through nucleophilic substitution with hydrazine (B178648) hydrate (B1144303). nih.gov This carbohydrazide (B1668358) then serves as a key intermediate for further reactions. nih.gov

Table 1: Examples of Nucleophilic Additions to Nitrile or Related Precursors

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| This compound | Grignard Reagent (e.g., RMgX), then H3O+ | Ketone | youtube.com |

| This compound | LiAlH4 or NaBH4, then H2O | Primary Amine | youtube.com |

| Ethyl 3-methylbenzofuran-2-carboxylate | Hydrazine hydrate | 3-Methylbenzofuran-2-carbohydrazide | nih.gov |

The nitrile group can participate in cycloaddition reactions, providing a route to various heterocyclic systems. mdpi.com These reactions are valuable for constructing more complex molecular architectures. A notable example is the [3+2] cycloaddition of nitriles with azides or other 1,3-dipoles to form five-membered heterocyclic rings. While specific examples with this compound are not detailed, the general reactivity pattern is well-established for nitriles. mdpi.com

The nitrile functionality of this compound is a versatile precursor for the synthesis of various heterocyclic compounds.

Pyrazoles: 3-(3-Methylbenzofuran-2-yl)-3-oxopropanenitrile, derived from the parent nitrile, can be used to synthesize pyrazole (B372694) derivatives. researchgate.net The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine. mdpi.comnih.gov In a related study, 3-benzoylbenzofurans were treated with hydrazine hydrate to yield pyrazole derivatives. nih.gov Another approach involves the Vilsmeier-Haack cyclization-formylation of hydrazones to produce 4-formylpyrazoles. mdpi.com

Oximes: 3-(3-Methylbenzofuran-2-yl)-3-oxopropanenitrile can be converted to an oxime. researchgate.net Oximes are typically synthesized by reacting an aldehyde or ketone with hydroxylamine. nih.gov In a different context, the synthesis of benzofurans can be achieved through a wikipedia.orgwikipedia.org-sigmatropic rearrangement triggered by the N-trifluoroacetylation of oxime ethers. organic-chemistry.org

Table 2: Synthesis of Heterocycles from this compound Derivatives

| Starting Material Derivative | Reagent(s) | Resulting Heterocycle | Reference |

|---|---|---|---|

| 3-(3-Methylbenzofuran-2-yl)-3-oxopropanenitrile | Hydrazine | Pyrazole | researchgate.net |

| 3-Benzoylbenzofurans | Hydrazine hydrate | Pyrazole | nih.gov |

| 3-(3-Methylbenzofuran-2-yl)-3-oxopropanenitrile | Hydroxylamine | Oxime | researchgate.net |

Chemical Transformations on the Benzofuran Ring System

The benzofuran core of this compound is also amenable to a range of chemical modifications, allowing for further functionalization of the molecule.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to the benzofuran ring system. wiley.comwisc.edu

C-H Activation: Ruthenium-catalyzed C-H activation/alkylation of 3-formylbenzofurans with olefins has been demonstrated. nih.gov This type of reaction allows for the direct functionalization of C-H bonds, offering an atom-economical approach to modifying the benzofuran scaffold.

Suzuki Reaction: The Suzuki reaction, which couples an organoboron species with an organohalide using a palladium catalyst, is a widely used method for forming C-C bonds. wikipedia.orgyoutube.comorganic-chemistry.orglibretexts.org While a direct Suzuki reaction on this compound is not explicitly described, related benzofuran derivatives can be functionalized using this method. commonorganicchemistry.comd-nb.info For instance, a substituted benzofuran was subjected to a Suzuki coupling with 3,5-dihydroxyphenylboronic acid. d-nb.info The general mechanism involves oxidative addition of the halide to the palladium(0) catalyst, transmetalation with the boronic acid, and reductive elimination to give the coupled product. wikipedia.orgyoutube.comlibretexts.org

Sonogashira Reaction: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is useful for introducing alkynyl groups onto the benzofuran ring. A copper-free tandem Sonogashira coupling-cyclization has been used to prepare 4-formyl-2-arylbenzofurans. d-nb.info

Negishi Analogs: The Negishi reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. While not specifically detailed for this compound, its principles are applicable to functionalizing the benzofuran core.

Table 3: Metal-Catalyzed Cross-Coupling Reactions on Benzofuran Systems

| Reaction Type | Catalyst/Reagents | General Transformation | Reference |

|---|---|---|---|

| C-H Activation/Alkylation | Ru(II) catalyst, Olefins | Alkylation of the benzofuran ring | nih.gov |

| Suzuki Coupling | Pd catalyst, Base, Boronic acid | Arylation or vinylation of a halogenated benzofuran | wikipedia.orgcommonorganicchemistry.comd-nb.info |

| Sonogashira Coupling | Pd catalyst, Cu co-catalyst, Base, Alkyne | Alkynylation of a halogenated benzofuran | d-nb.infowikipedia.orgorganic-chemistry.org |

The aromatic portion of the benzofuran ring can undergo both electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and the substituents present on the ring. masterorganicchemistry.comlibretexts.org

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring. masterorganicchemistry.comyoutube.com For benzofuran, electrophilic attack generally occurs preferentially at the 2- or 3-position of the furan (B31954) ring, as the intermediate carbocation is stabilized by the oxygen atom and the fused benzene (B151609) ring. stackexchange.compixel-online.net The presence of the methyl group at the 3-position and the cyano group at the 2-position will influence the regioselectivity of further electrophilic substitutions on the benzene ring.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNA_r) occurs when a nucleophile displaces a leaving group on an electron-poor aromatic ring. masterorganicchemistry.comlibretexts.orgwikipedia.org The reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group. libretexts.orgwikipedia.org Therefore, if a suitable leaving group (like a halide) is present on the benzene portion of this compound, and the ring is sufficiently activated by other substituents, it could undergo nucleophilic aromatic substitution. nih.govnih.gov

Ring-Opening and Recyclization Reactions of Benzofuran Derivatives

The benzofuran scaffold, while aromatic, can undergo ring-opening under specific conditions, leading to the formation of new heterocyclic systems. This reactivity is particularly pronounced when the benzofuran ring is suitably activated.

One notable transformation involves the reaction of benzofuran derivatives with hydrazines to form pyrazoles. For instance, the treatment of 6-methoxybenzofuran-3(2H)-one with isothiocyanates followed by condensation with hydrazine monohydrate can lead to the formation of 1H-benzofuro[3,2-c]pyrazole derivatives. Interestingly, this reaction can also result in the partial cleavage of the furan ring, yielding 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives nih.gov. This suggests a pathway where the furan ring is opened and subsequently recyclizes to form a pyrazole core. While this specific example does not start with a 2-carbonitrile, the underlying principle of furan ring cleavage and recyclization to a five-membered heterocycle is a relevant transformation pathway.

Similarly, furan rings can serve as precursors for the synthesis of pyridazines. Photochemical oxidation of furans, followed by reduction and cyclization with hydrazine, is a known method for preparing pyridazine (B1198779) derivatives nih.gov. This transformation proceeds through the opening of the furan ring to form a 1,4-dicarbonyl intermediate which then condenses with hydrazine. For this compound, a hypothetical pathway could involve oxidation of the furan moiety to an intermediate that, upon reaction with hydrazine, would lead to a pyridazine derivative, although specific literature for this transformation on the target molecule is not available.

The following table summarizes representative ring-opening and recyclization reactions of benzofuran derivatives.

| Starting Material | Reagents | Product(s) | Reaction Type | Reference |

| 6-Methoxybenzofuran-3(2H)-one | 1. LiHMDS, Phenyl isothiocyanate; 2. Hydrazine monohydrate | 1H-Benzofuro[3,2-c]pyrazoles and 5-Methoxy-2-(1H-pyrazol-5-yl)phenols | Condensation, Ring-opening, Recyclization | nih.gov |

| Furan-2-carboxylate | 1. O₂, Methylene Blue, hv; 2. Et₂S; 3. Hydrazine hydrochloride | Pyridazine C-nucleosides | Photooxidation, Reduction, Cyclization | nih.gov |

These examples highlight the potential of the benzofuran ring in this compound to act as a synthon for other heterocyclic systems through ring-opening and recyclization cascades.

Reactivity Modulations of the 3-Methyl Substituent (e.g., benzylic functionalization)

The methyl group at the 3-position of the benzofuran ring is benzylic and thus exhibits enhanced reactivity, making it a prime site for functionalization. This reactivity can be modulated to introduce a variety of substituents, thereby expanding the synthetic utility of this compound.

A key transformation is benzylic bromination, which can be selectively achieved using N-bromosuccinimide (NBS). In a study on a closely related compound, ethyl 3-methylbenzofuran-2-carboxylate, the 3-methyl group was selectively brominated with NBS to afford ethyl 3-(bromomethyl)benzofuran-2-carboxylate nih.gov. This reaction proceeds via a radical mechanism where the benzylic hydrogen is abstracted to form a resonance-stabilized benzylic radical, which then reacts with bromine. The resulting benzylic bromide is a versatile intermediate for nucleophilic substitution reactions. For example, it can react with morpholine, with the aid of a nucleophilic catalyst like iodide ion, to yield the corresponding 3-(morpholinomethyl) derivative nih.gov. This demonstrates a powerful strategy for introducing amine functionalities at the 3-position.

Another important reaction involving the 3-methyl group is oxidation. The catalytic oxidation of 3-methylbenzofuran (B1293835) using hydrogen peroxide in the presence of a manganese(III) porphyrin catalyst has been shown to yield 3-methylbenzofuran-2(3H)-one as the major product mdpi.com. This transformation likely proceeds through the epoxidation of the 2,3-double bond, followed by an internal rearrangement of the resulting epoxide to an enol, which then tautomerizes to the more stable keto form (lactone) mdpi.com. While this study was conducted on 3-methylbenzofuran, the presence of the 2-carbonitrile group in the target molecule would likely influence the reaction outcome, potentially favoring different oxidation products. Benzylic oxidation of alkylarenes to carboxylic acids is a common transformation, often employing strong oxidizing agents like potassium permanganate (B83412) or chromic acid masterorganicchemistry.com.

The table below summarizes key reactions modulating the 3-methyl substituent of benzofuran derivatives.

| Starting Material | Reagents | Product | Reaction Type | Reference |

| Ethyl 3-methylbenzofuran-2-carboxylate | N-Bromosuccinimide (NBS) | Ethyl 3-(bromomethyl)benzofuran-2-carboxylate | Benzylic Bromination | nih.gov |

| Ethyl 3-(bromomethyl)benzofuran-2-carboxylate | Morpholine, NaI | Ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate | Nucleophilic Substitution | nih.gov |

| 3-Methylbenzofuran | H₂O₂, Mn(III) porphyrin | 3-Methylbenzofuran-2(3H)-one | Benzylic Oxidation | mdpi.com |

These examples underscore the versatility of the 3-methyl group as a handle for further molecular elaboration of the this compound scaffold.

Radical Reaction Pathways and Their Synthetic Utility

Radical reactions offer a powerful and often complementary approach to ionic reactions for the construction and functionalization of heterocyclic systems. The benzofuran nucleus can participate in radical reactions, both in its synthesis and in subsequent transformations.

The synthesis of substituted benzofurans can be achieved through radical-mediated pathways. For instance, a visible-light-promoted, metal-free cyclization of 1,6-enynes with bromomalonates proceeds via a radical mechanism involving a 5-exo-dig cyclization to generate the benzofuran core nih.gov. This highlights the accessibility of radical intermediates in the formation of the benzofuran ring system.

While specific radical reactions of this compound are not extensively documented, the general principles of radical chemistry suggest several potential pathways. The benzylic C-H bonds of the 3-methyl group are susceptible to hydrogen atom abstraction by radical initiators, as seen in the benzylic bromination with NBS nih.gov. This generated benzylic radical is stabilized by resonance with the benzofuran ring system.

Furthermore, radical addition to the benzofuran ring could be a potential transformation pathway. Radical additions to C=C double bonds are a fundamental process in organic synthesis. The regioselectivity of such additions is governed by the stability of the resulting radical intermediate. In the case of this compound, the electronic nature of the substituents would play a crucial role in directing the attack of an incoming radical.

The synthetic utility of radical reactions involving benzofurans lies in the ability to form C-C and C-heteroatom bonds under mild conditions. For example, the radical process initiated by the reaction of N-hydroxyimides with an iron salt can catalyze the aerobic oxidation of benzylic methylenes to ketones nih.gov. This type of radical-based oxidation could potentially be applied to the 3-methyl group of this compound.

The table below outlines conceptual radical reaction pathways relevant to the this compound system.

| Reaction Type | Substrate Type | Radical Intermediate | Potential Product Type | Reference Context |

| Radical Cyclization (Synthesis) | 1,6-enynes | Vinyl radical | Substituted benzofurans | nih.gov |

| Benzylic Hydrogen Abstraction | 3-Methylbenzofuran derivative | Benzylic radical | Functionalized 3-methyl group | nih.gov |

| Aerobic Oxidation | Benzylic methylene | Benzylic radical, Peroxy intermediate | Ketone | nih.gov |

Although direct examples for this compound are scarce, the established principles of radical chemistry provide a framework for predicting its behavior in such reactions and for designing new synthetic transformations.

Advanced Spectroscopic and Analytical Investigations of 3 Methylbenzofuran 2 Carbonitrile Structure and Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules. uobasrah.edu.iq Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity of atoms and the spatial relationships between them can be determined. mdpi.com

For 3-methylbenzofuran-2-carbonitrile, ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling. The aromatic protons on the benzofuran (B130515) ring system will exhibit characteristic chemical shifts and coupling patterns, while the methyl group protons will appear as a distinct singlet.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. organicchemistrydata.org The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them. The nitrile carbon, the carbons of the furan (B31954) and benzene (B151609) rings, and the methyl carbon will each have characteristic resonances.

To definitively assign all proton and carbon signals, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. researchgate.net COSY spectra reveal proton-proton coupling networks, while HSQC and HMBC spectra correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. mdpi.comresearchgate.net This wealth of information allows for a complete and unambiguous assignment of the entire molecular structure of this compound. While this compound itself is achiral, NMR can be used to study its interactions with chiral molecules or to analyze stereoisomers if chiral centers were introduced into the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is a representation of expected values and may vary based on solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-CN | - | ~115 |

| C3-CH₃ | ~2.4 | ~10 |

| C4-H | ~7.5 | ~122 |

| C5-H | ~7.2 | ~124 |

| C6-H | ~7.3 | ~123 |

| C7-H | ~7.5 | ~111 |

| C3a | - | ~128 |

| C7a | - | ~155 |

| C2 | - | ~105 |

| C3 | - | ~145 |

| CH₃ | ~2.4 | ~10 |

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule and can be used to study conformational isomers and intermolecular interactions.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. uobasrah.edu.iq The nitrile group (C≡N) in this compound will exhibit a strong and sharp absorption band in the region of 2200-2260 cm⁻¹. The C-O-C stretching vibration of the furan ring and the C=C stretching vibrations of the aromatic ring will also give rise to characteristic absorption bands. The presence of the methyl group will be indicated by C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. The C≡N stretch is typically also strong in the Raman spectrum. The aromatic ring vibrations are often strong in Raman spectra, providing a detailed fingerprint of the molecule.

By analyzing the vibrational spectra, particularly in different solvents or at various temperatures, it is possible to study conformational changes and intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, which can influence the vibrational frequencies.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2200 - 2260 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Furan C-O-C | Asymmetric Stretch | 1200 - 1300 |

| Methyl C-H | Stretching | 2850 - 3000 |

| Methyl C-H | Bending | 1375 - 1450 |

| Aromatic C-H | Out-of-plane Bending | 700 - 900 |

Mass Spectrometry for Fragmentation Pathways and Isotope Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. imreblank.ch

In the mass spectrum of this compound, the molecular ion peak (M⁺) will be observed, confirming the molecular weight of the compound. nist.gov The fragmentation of the molecular ion upon electron ionization will lead to the formation of various daughter ions. The study of these fragmentation pathways provides valuable structural information. nih.govnih.gov For instance, the loss of a methyl radical (•CH₃) or a hydrogen cyanide molecule (HCN) from the molecular ion are plausible fragmentation pathways that can be identified.

Isotope Labeling Studies: Isotope labeling involves the replacement of one or more atoms in a molecule with their isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H). unl.ptscripps.edu By analyzing the mass spectra of isotopically labeled this compound, the fragmentation mechanisms can be confirmed. nih.gov For example, if the methyl group is labeled with ¹³C, the fragment corresponding to the loss of the methyl group will show a mass shift, confirming this fragmentation pathway. Isotope labeling is also an invaluable tool in metabolic studies to trace the fate of the molecule in biological systems. scripps.edu

X-ray Crystallography for Solid-State Structure and Supramolecular Assembly

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the exact positions of all atoms in the molecule can be determined.

This technique provides highly accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. Furthermore, X-ray crystallography reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as π-π stacking between the aromatic rings and dipole-dipole interactions involving the nitrile group. This information is crucial for understanding the supramolecular assembly and the physical properties of the solid material.

Hyphenated Analytical Techniques in Reaction Monitoring and Purity Assessment

Hyphenated analytical techniques combine a separation technique with a spectroscopic detection method, offering enhanced analytical power for complex mixtures. nih.govajpaonline.com These techniques are particularly useful for monitoring the progress of chemical reactions and for assessing the purity of the final product. ajrconline.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used hyphenated technique for the analysis of volatile and thermally stable compounds. ajpaonline.com In the context of this compound synthesis, GC-MS can be used to separate the product from starting materials, intermediates, and by-products. actascientific.com The mass spectrometer then provides identification of each separated component based on its mass spectrum. actascientific.com This allows for real-time monitoring of the reaction and for the determination of the purity of the isolated product.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds that may be involved in the synthesis or as impurities, LC-MS is the hyphenated technique of choice. nih.gov Similar to GC-MS, it separates the components of a mixture, which are then identified by the mass spectrometer.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): In more complex cases, LC-NMR can be employed. This powerful technique provides detailed structural information (from NMR) for each component separated by LC, which is invaluable for the identification of unknown impurities or reaction by-products. nih.gov

The use of these hyphenated techniques ensures the efficient development of synthetic routes and guarantees the high purity of the final this compound product, which is essential for its further study and potential applications. ajrconline.org

Theoretical and Computational Studies of 3 Methylbenzofuran 2 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework to predict and interpret the behavior of molecules. researchgate.net These methods, particularly those based on density functional theory (DFT), have become indispensable for studying the electronic structure and bonding of organic compounds like 3-Methylbenzofuran-2-carbonitrile. nih.gov

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost for studying molecular systems. nih.gov It is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. scielo.org.mx This process involves finding the minimum energy conformation on the potential energy surface. nih.gov

For benzofuran (B130515) derivatives, DFT calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p), have been successfully applied to predict geometric parameters like bond lengths and angles. physchemres.org These theoretical calculations are typically performed in the gas phase, representing an isolated molecule, and the results often show good agreement with experimental data obtained from techniques like X-ray crystallography. physchemres.org The process of geometry optimization is a crucial first step in most computational studies, as the resulting stable structure is used for subsequent calculations of other properties. nih.gov

Table 1: Illustrative Data from DFT Geometry Optimization of a Benzofuran Derivative

| Parameter | Calculated Value (GGA-PBE/6-31G(d,p)) | Experimental Value |

| Bond Length (C-O) | 1.37 Å | 1.36 Å |

| Bond Length (C=C) | 1.38 Å | 1.37 Å |

| Bond Angle (C-O-C) | 106.5° | 106.2° |

| Dihedral Angle | 0.27° | - |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, representing the nucleophilic nature of a molecule. youtube.comlibretexts.org Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the electrophilic nature of the molecule. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. bhu.ac.in A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. bhu.ac.in FMO analysis, therefore, allows for the prediction of reactive sites within a molecule. bhu.ac.in For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table provides hypothetical energy values to illustrate the output of an FMO analysis. The specific energies would be calculated using computational methods like DFT.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule, translating complex wavefunctions into the familiar language of Lewis structures with localized bonds and lone pairs. uni-muenchen.dewikipedia.org This method examines the interactions between filled (donor) and empty (acceptor) orbitals to understand delocalization effects and hyperconjugative interactions. wikipedia.org

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry plays a vital role in elucidating reaction mechanisms by identifying and characterizing transition states. A transition state is a high-energy, short-lived configuration of atoms that occurs along the reaction coordinate between reactants and products. The energy of the transition state determines the activation energy of the reaction.

Computational methods, particularly DFT, can be used to perform a transition state search, which involves locating the saddle point on the potential energy surface corresponding to the transition state. nih.gov This allows for the calculation of activation barriers and the detailed study of the geometric and electronic structure of the transition state. For reactions involving this compound, such as its synthesis or subsequent chemical transformations, computational transition state analysis could provide invaluable insights into the reaction pathway, helping to understand the feasibility of different mechanisms and to predict the products of a reaction.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. nih.gov Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT, can calculate the magnetic shielding tensors of nuclei in a molecule. idc-online.comnih.gov These shielding tensors are then used to predict the corresponding chemical shifts. The accuracy of these predictions has improved significantly, with root mean square errors often falling within a range that is useful for distinguishing between different isomers or conformations. nih.govliverpool.ac.uk For this compound, predicted ¹H and ¹³C NMR chemical shifts can be compared with experimental spectra to confirm its structure.

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be obtained. researchgate.net These calculated frequencies are often scaled to account for systematic errors in the computational methods. The predicted vibrational spectrum can be a valuable tool for identifying the functional groups present in this compound and for interpreting its experimental IR and Raman spectra.

Table 3: Illustrative Predicted Spectroscopic Data for a Benzofuran Derivative

| Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (C=N) | ~118 ppm |

| ¹H NMR Chemical Shift (CH₃) | ~2.5 ppm |

| IR Vibrational Frequency (C≡N stretch) | ~2230 cm⁻¹ |

Note: This table presents typical predicted values for the key functional groups to illustrate the application of computational spectroscopy. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape and the observation of molecular motions at an atomic level. nih.gov

For a molecule like this compound, MD simulations could be used to investigate the rotational freedom of the methyl group and to explore the different conformations the molecule might adopt in solution. This is particularly important for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor. nih.gov By simulating the molecule's trajectory over time, MD can provide insights into its flexibility, average structure, and the time scales of different molecular motions, offering a more complete picture of its behavior than can be obtained from static calculations alone. nih.govbiorxiv.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Structural Descriptors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.gov This approach is pivotal in medicinal chemistry and materials science for predicting the properties of novel compounds, thereby saving time and resources that would otherwise be spent on experimental synthesis and characterization. chemrxiv.org For this compound, QSPR studies can provide valuable insights into its behavior in various environments by calculating a range of numerical parameters, known as molecular descriptors, that quantify different aspects of its molecular structure.

The fundamental principle of QSPR lies in the hypothesis that the structure of a molecule, encoded in its descriptors, dictates its properties. A general QSPR model can be expressed by the following equation:

Property = f (Structural Descriptors)

To develop a robust QSPR model, a dataset of compounds with known properties is typically required. However, for a single compound like this compound, theoretical descriptors can be calculated and used to predict properties based on existing general models or to understand its characteristics in comparison to other similar molecules. These descriptors are categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. nih.gov

Constitutional Descriptors

Constitutional descriptors are the simplest and are derived directly from the molecular formula without considering the geometry or electronic structure. They reflect the composition of the molecule. For this compound, these descriptors are straightforward to determine.

| Descriptor Name | Value for this compound | Description |

| Molecular Weight | 171.18 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| Atom Count | 21 | The total number of atoms in the molecule. |

| Number of Rings | 2 | The number of cyclic structures within the molecule. |

| Number of Carbon Atoms | 11 | The count of carbon atoms. |

| Number of Hydrogen Atoms | 7 | The count of hydrogen atoms. |

| Number of Nitrogen Atoms | 1 | The count of nitrogen atoms. |

| Number of Oxygen Atoms | 1 | The count of oxygen atoms. |

Topological Descriptors

Topological or 2D descriptors are numerical values that describe the connectivity of atoms in a molecule. They are calculated from the 2D representation of the molecule and are sensitive to its size, shape, and branching. Examples include the Wiener index and Kier & Hall molecular connectivity indices. These descriptors help in correlating the structure with properties like boiling point, viscosity, and surface tension.

| Descriptor Type | Example Descriptor | Relevance |

| Connectivity Index | Chi indices (e.g., ¹χ, ²χ) | Describes the degree of branching and complexity of the molecular skeleton. |

| Shape Index | Kappa indices (κ) | Quantifies different aspects of the molecular shape. |

| Information Content | Shannon's Information Index | Measures the structural complexity based on atom types and connectivity. |

Quantum-Chemical Descriptors

Quantum-chemical descriptors are derived from the principles of quantum mechanics and provide detailed information about the electronic structure of a molecule. nih.gov These descriptors are crucial for understanding chemical reactivity and intermolecular interactions. They are calculated using computational chemistry software. For this compound, these descriptors can elucidate its potential for engaging in various chemical reactions.

| Descriptor Name | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity as an electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests a greater propensity to act as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap is associated with higher chemical reactivity and lower kinetic stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility in polar solvents and intermolecular electrostatic interactions. |

| Mulliken Charges | Distribution of electron density among the atoms. | Helps in identifying electrophilic and nucleophilic sites within the molecule, which is key to predicting its reaction mechanisms. |

By establishing a QSPR model, typically through multiple linear regression (MLR) or machine learning algorithms, the calculated descriptors for this compound can be used to predict a wide array of its physicochemical properties. nih.govrsc.org For instance, a hypothetical MLR equation might look like:

LogP = c₀ + c₁ (Dipole Moment) + c₂ (¹χ) + c₃ (Molecular Weight)

Where LogP (the logarithm of the partition coefficient) is the property being predicted, and c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis of a training set of molecules. While a specific QSPR study for this compound is not available, the principles of QSPR modeling provide a robust framework for theoretically characterizing and predicting its behavior based on its unique structural attributes.

Applications of 3 Methylbenzofuran 2 Carbonitrile in Chemical Research and Beyond Excluding Clinical/therapeutic Applications

Strategic Building Block in Organic Synthesis

3-Methylbenzofuran-2-carbonitrile is a versatile building block in organic synthesis, primarily valued for its reactive nitrile group and the functionalizable methyl group attached to the stable benzofuran (B130515) core. Its synthesis is commonly achieved through a one-pot cascade reaction involving the etherification of a phenol, such as 2'-hydroxyacetophenone, with chloroacetonitrile, followed by an intramolecular aldol (B89426) condensation. nih.govmdpi.com This accessibility makes it a practical starting material for more complex molecules.

The compound serves as a key intermediate in the preparation of other functionalized benzofurans. For instance, it is a known process-related impurity and direct precursor in the synthesis of 3-methylbenzofuran-2-carboxylic acid, a compound used in the development of various pharmaceutical agents. journalijcar.org

Research has demonstrated that both the methyl group and the nitrile group can be selectively transformed. The methyl group at the 3-position can undergo benzylic bromination using N-bromosuccinimide, which can then be converted to other functional groups. researchgate.net For example, subsequent treatment with potassium acetate (B1210297) yields (2-cyanobenzofuran-3-yl)methyl acetate. nih.govresearchgate.net This acetate can be hydrolyzed to generate 3-(hydroxymethyl)benzofuran-2-carbonitrile. mdpi.com Furthermore, the nitrile group itself can be reduced to furnish an amino-alcohol, expanding the synthetic possibilities. nih.gov

Table 1: Synthetic Transformations of this compound

| Starting Material | Reagents | Product | Research Focus |

|---|---|---|---|

| 2'-Hydroxyacetophenone | Chloroacetonitrile, K₂CO₃ | This compound | Synthesis of the core scaffold nih.govmdpi.com |

| This compound | N-Bromosuccinimide, Benzoyl Peroxide | 3-(Bromomethyl)benzofuran-2-carbonitrile | Functionalization of the methyl group researchgate.net |

| 3-(Bromomethyl)benzofuran-2-carbonitrile | Potassium Acetate | (2-Cyanobenzofuran-3-yl)methyl acetate | Introduction of an acetate group nih.govresearchgate.net |

| (2-Cyanobenzofuran-3-yl)methyl acetate | H₂SO₄, Methanol | 3-(Hydroxymethyl)benzofuran-2-carbonitrile | Hydrolysis to the alcohol mdpi.com |

| This compound | - | 3-Methylbenzofuran-2-carboxylic acid | Hydrolysis of the nitrile (as an impurity in this process) journalijcar.org |

Precursor to Versatile Heterocyclic Scaffolds

The nitrile functional group in this compound is an excellent precursor for the construction of nitrogen-containing heterocycles. The carbon-nitrogen triple bond can participate in cycloaddition reactions to form five-membered rings, which are prevalent in medicinal chemistry.

A notable example is its use in the synthesis of tetrazole-containing compounds. A patent for novel benzofuran derivatives demonstrates that a substituted this compound can be converted into a 2-(2H-tetrazol-5-yl)benzofuran derivative. googleapis.com In this process, the nitrile group reacts with an azide (B81097) source, typically under thermal conditions or with a catalyst, to form the tetrazole ring. This transformation highlights the utility of this compound as a scaffold for creating more complex heterocyclic systems by building directly off the nitrile functionality. googleapis.com

Utility in Natural Product Analog Synthesis

The benzofuran core is a common motif in natural products, and this compound serves as a valuable starting point for synthesizing analogs of these complex molecules. Researchers have utilized this compound to create analogs of gamma-aminobutyric acid (GABA), an important neurotransmitter. nih.govmdpi.com By functionalizing the methyl and nitrile groups, scientists can generate 2,3-disubstituted benzofurans that mimic the structure of GABA, allowing for the study of their biological properties. nih.govmdpi.com

Furthermore, this compound has been employed as a foundational building block in a synthetic strategy aimed at the total synthesis of vinigrol, a structurally complex diterpenoid natural product. researchgate.net Its role in the early stages of the synthesis provides a reliable method for constructing a key part of the larger molecular framework, demonstrating its value in the ambitious assembly of challenging natural product targets.

Contributions to Advanced Materials Research (e.g., organic electronics, functional polymers)

Based on a review of the available chemical literature, there are no documented applications of this compound in the field of advanced materials research, such as for the development of organic electronics or functional polymers.

Development of Chemical Probes and Sensors (e.g., fluorescent sensors)

Current research literature does not indicate a role for this compound in the development of chemical probes or fluorescent sensors.

Role in Catalyst Development and Ligand Design

There is no information in the surveyed scientific literature to suggest that this compound has been used in catalyst development or for ligand design in coordination chemistry.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2'-Hydroxyacetophenone |

| Chloroacetonitrile |

| 3-Methylbenzofuran-2-carboxylic acid |

| N-Bromosuccinimide |

| (2-Cyanobenzofuran-3-yl)methyl acetate |

| 3-(Hydroxymethyl)benzofuran-2-carbonitrile |

| Potassium Acetate |

| Benzoyl Peroxide |

| 2-(2H-tetrazol-5-yl)benzofuran |

| gamma-Aminobutyric acid (GABA) |

Future Research Directions and Emerging Paradigms for 3 Methylbenzofuran 2 Carbonitrile Chemistry

Innovations in Sustainable and Efficient Synthetic Methodologies

The future synthesis of 3-Methylbenzofuran-2-carbonitrile will increasingly prioritize green and sustainable practices. Research is anticipated to move beyond traditional methods, focusing on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents and catalysts.

Key areas of innovation will likely include:

Catalyst-Free Synthesis: Exploring and optimizing catalyst-free reaction pathways, such as the successive reactions of hydroxyl-substituted aryl alkynes with sulfur ylides, offers a highly atom-economic and sustainable route to the benzofuran (B130515) core. nih.gov

Transition-Metal Catalysis: While transition metals like palladium, copper, and ruthenium are already in use, future work will focus on developing catalysts with higher efficiency and lower environmental impact. nih.govacs.org This includes creating heterogeneous nanoparticle catalysts for easier recovery and reuse, and exploring earth-abundant metals like iron and nickel as cost-effective alternatives. acs.orgmdpi.com For instance, FeCl₃-mediated intramolecular cyclization of electron-rich-aryl ketones presents a promising strategy. mdpi.com

Alternative Solvents and Reaction Conditions: A significant shift towards greener solvent systems is expected. The use of deep eutectic solvents (DESs) and bio-based solvents like γ-valerolactone (GVL) will be further investigated to replace conventional volatile organic compounds. nih.gov Microwave-assisted synthesis, which can dramatically reduce reaction times, will also become more prevalent. researchgate.net

One-Pot Reactions: The development of one-pot syntheses, combining multiple reaction steps such as addition and palladium-catalyzed C-H bond functionalization, will enhance efficiency and reduce purification steps. organic-chemistry.org This approach has been successfully used to prepare diverse benzofuran libraries. organic-chemistry.org

Unveiling Novel Reactivity Profiles and Selectivity Control

A major thrust of future research will be to uncover new modes of reactivity for the this compound scaffold and to achieve unprecedented levels of control over reaction selectivity.

Emerging trends include:

C-H Activation and Functionalization: Direct functionalization of the benzofuran ring through C-H activation is a powerful tool for creating complex derivatives. rsc.orgicchafoundation.org.in Future studies will likely focus on developing Ru(II) and Co(III)-catalyzed C-H alkylation and other functionalizations of the benzofuran core, which can introduce diverse substituents with high regioselectivity. icchafoundation.org.innih.gov This avoids the need for pre-functionalized starting materials, making syntheses more efficient.

Regioselective Synthesis: Achieving precise control over the position of substituents is crucial. New methods are being developed to selectively synthesize specific isomers. oregonstate.edunih.govnih.govacs.org For example, strategies involving the rearrangement of 2-hydroxychalcones can selectively yield either 3-formylbenzofurans or 3-acylbenzofurans depending on the reaction conditions. nih.gov This level of control will be essential for creating targeted molecules.

Cascade and Rearrangement Reactions: Innovative cascade reactions, such as the mdpi.commdpi.com-sigmatropic rearrangement of N-trifluoroacetyl-ene-hydroxylamines, provide efficient pathways to complex dihydrobenzofurans and benzofurans. organic-chemistry.orgnih.gov The exploration of unique free radical cyclization cascades is another promising avenue for constructing difficult-to-prepare polycyclic benzofuran compounds. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate discovery and enable large-scale production, the integration of modern technologies like flow chemistry and automated synthesis is inevitable. These platforms offer enhanced control over reaction parameters, improved safety, and the ability to rapidly generate libraries of compounds.

Continuous Flow Synthesis: The development of heterogeneous catalysts, such as palladium nanoparticles, is particularly amenable to continuous flow reaction systems. mdpi.com This approach allows for the efficient intramolecular addition of phenols to alkynes, a key step in benzofuran synthesis, with benefits in scalability and process control.

Diversity-Oriented Synthesis (DOS): Automated platforms will facilitate the diversity-oriented synthesis of libraries based on the this compound scaffold. nih.gov By systematically varying starting materials like salicylaldehydes, aryl boronic acids, and amines, researchers can rapidly produce large numbers of lead-like compounds for screening in drug discovery and materials science. nih.gov Synthetic protocols applicable to library synthesis are already being developed to this end. organic-chemistry.org

Exploration of Photo- and Electrocatalytic Transformations

Harnessing the power of light and electricity offers green and powerful alternatives to traditional thermal reactions. These methods can often proceed under mild conditions and can unlock unique reaction pathways.

Visible-Light-Mediated Catalysis: The use of visible light to promote organic reactions is a rapidly growing field. nih.gov Photocatalytic methods, which can be free of transition metals and oxidants, provide an atom-economic route to benzofuran derivatives through radical-mediated pathways. nih.gov Future research will likely explore the application of these methods to precursors of this compound.

Electrochemical Synthesis: Electrosynthesis represents another sustainable approach. The electrochemical oxidation of catechols in the presence of nucleophiles has been shown to be an efficient method for producing benzofuran derivatives in high yields within an undivided cell. nih.govacs.org Specifically, the electrochemical cyclization of 2-alkynylphenols has been reported to furnish substituted benzofurans, demonstrating the potential of this technique for constructing the core of this compound. nih.govacs.org

Development of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. The development of advanced in-situ monitoring techniques and the use of the benzofuran scaffold itself as a spectroscopic probe are emerging areas of interest.

Benzofuran-Based Fluorescent Probes: The inherent fluorescence of the benzofuran core makes it an attractive scaffold for developing novel fluorescent probes. nih.govrsc.orgresearchgate.net By modulating the structure with different substituents, researchers can fine-tune the optical properties, such as creating probes with solvatochromic properties or for detecting specific analytes like sulfites in living cells. nih.govbohrium.com Derivatives of this compound could be designed as turn-on fluorescent sensors for various biological and environmental applications.

Real-Time Reaction Monitoring: While not specific to benzofurans, the development of techniques like native mass spectrometry for real-time monitoring of biosynthetic reactions showcases a broader trend. rsc.org Applying similar real-time analytical methods (e.g., process NMR, Raman spectroscopy) to the synthesis of this compound will provide invaluable mechanistic insights, allowing for precise optimization of reaction conditions and yields.

Design of Next-Generation Functional Materials

The unique electronic and photophysical properties of the benzofuran ring system make it a promising building block for a new generation of advanced materials. rsc.org Future research will explore the incorporation of this compound into functional materials with tailored properties.

Organic Electronics: Benzofuran derivatives are being investigated for their beneficial electrochemical behavior, thermal stability, and blue-light emitting properties, making them suitable for use in Organic Light-Emitting Diodes (OLEDs). nih.gov They can also serve as hole-transporting materials or high triplet energy host materials in phosphorescent OLEDs. nih.gov The specific electronic properties conferred by the methyl and nitrile groups in this compound could be harnessed for these applications.

Conductive Polymers and Composites: The benzofuran scaffold is being explored in the development of specialty and conductive polymers. chemimpex.com These materials are crucial for applications in electronics and energy storage technologies.

Bioremediation: The potential role of 3-Methylbenzofuran (B1293835) in environmental applications, such as the bioremediation of pollutants, is an area ripe for investigation. chemimpex.com

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.